N,N'-bis-(3-Bromophenyl)formamidine
Description
N,N'-bis-(3-Bromophenyl)formamidine (C₁₃H₁₀Br₂N₂, MW: 354.04 g/mol) is a symmetrically substituted formamidine derivative featuring two 3-bromophenyl groups attached to the nitrogen atoms of a formamidine backbone. Its IUPAC Standard InChIKey is FGWNTBFNMMUVPO-UHFFFAOYSA-N . The meta-substituted bromine atoms influence its electronic properties, steric bulk, and intermolecular interactions, distinguishing it from ortho- or para-substituted analogs.
Properties
IUPAC Name |
N,N'-bis(3-bromophenyl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTDHHSGYOOYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC=NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N’-bis-(3-Bromophenyl)formamidine typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of a catalyst. One efficient method employs sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. The general procedure involves mixing the aromatic amines with ethyl orthoformate and the catalyst, followed by heating the mixture to promote the reaction.
Chemical Reactions Analysis
N,N’-bis-(3-Bromophenyl)formamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Complex Formation: It can form complexes with metals, which are useful in coordination chemistry.
Common reagents used in these reactions include halogens, metal catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-bis-(3-Bromophenyl)formamidine is utilized in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine:
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N,N’-bis-(3-Bromophenyl)formamidine involves its interaction with molecular targets through its bromophenyl and formamidine groups. These interactions can lead to the formation of stable complexes with metals, which can then participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position: 3-Bromo vs. 4-Bromo Isomers
- N,N'-bis-(4-Bromophenyl)formamidine (C₁₃H₁₀Br₂N₂, MW: 354.04 g/mol) shares the same molecular formula as the 3-bromo isomer but exhibits distinct crystallographic and electronic behaviors:
- Crystal Packing : The 4-bromo isomer forms linear chains via Br⋯Br interactions (3.4328 Å) and N–H⋯N hydrogen bonds, with phenyl ring dihedral angles of 50.05° and 75.61° . In contrast, the 3-bromo isomer’s meta-substitution likely disrupts such symmetry, leading to altered packing and hydrogen-bonding networks.
- Thermodynamic Properties : Both isomers have identical McGowan molecular volumes (197.170 ml/mol) , but the 3-bromo derivative has a higher calculated boiling point (819.33 K vs. ~800 K for para-substituted analogs) due to increased steric hindrance and dipole interactions .
Halogen-Substituted Formamidines
- Electronic Effects : The 3-bromo substituent reduces electron density on the formamidine nitrogen compared to electron-donating groups (e.g., methoxy), impacting metal-ligand coordination strength in complexes like [Cu(PPh₃)₂L] .
- Lipophilicity : The 3-bromo derivative’s logP (4.984) exceeds that of para-chloro analogs (logP ~3.8), enhancing membrane permeability in biological systems .
Coordination Chemistry and Reactivity
- Metal Complexes : N,N'-bis-(3-Bromophenyl)formamidine derivatives form luminescent copper(I) complexes with distorted tetrahedral geometries (e.g., [Cu(PPh₃)₂L1]), where bromine’s steric bulk stabilizes the coordination sphere . Comparatively, N,N'-bis-(2,6-diisopropylphenyl)formamidine complexes exhibit higher antibacterial activity, suggesting substituent size and electronics modulate bioactivity .
- Synthetic Utility : Unlike N,N'-bis(mesityl)formamidine, which acts as a sacrificial base in imidazolinium synthesis , the 3-bromo derivative’s reactivity is less explored but may favor electrophilic substitution due to bromine’s meta-directing effects.
Pharmacological Potential
- Antimicrobial Activity : While this compound itself lacks direct antimicrobial data, its structural analogs (e.g., N,N'-bis-(4-fluoro-3-nitrophenyl)oxalamide) show activity against Gram-negative bacteria, correlating with lipophilicity and molecular mass .
- Antioxidant Properties : Copper(I) complexes of brominated formamidines exhibit moderate DPPH radical scavenging (IC₅₀: 25–45 μM), with activity linked to ligand electronics .
Materials Science
- Crystallography: The 4-bromo isomer’s well-defined Br⋯Br interactions enable predictable crystal engineering, whereas the 3-bromo isomer’s asymmetry may support novel supramolecular architectures .
- Luminescence : Brominated formamidine-copper complexes emit in the visible range (λem ~550 nm), useful for OLED applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
